3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as Amberlyst-70, which is known for its eco-friendly attributes .
Chemical Reactions Analysis
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted pyrazoles and pyrazole oxides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Amino-5-methyl-1H-pyrazole: This compound is used as a beta-sheet template and in the synthesis of hexahydropyrazolo[3,4-b]quinolin-5-ones.
5-Amino-3-methyl-1-phenylpyrazole: Known for its applications in the synthesis of pyrazolo[3,4-b]pyridine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-(diethylaminomethyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-13(5-2)7-8-6-9(10)12(3)11-8/h6H,4-5,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEDZUXCJPECFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN(C(=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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